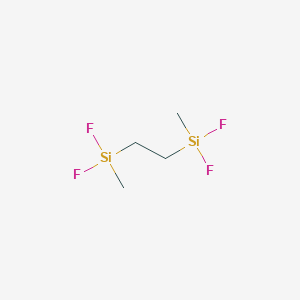

1,2-Bis(methyldifluorosilyl)ethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

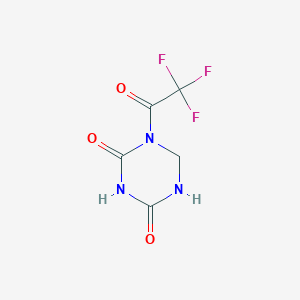

“1,2-Bis(methyldifluorosilyl)ethane” is a chemical compound with the molecular formula C4H10F4Si2 . It has an average mass of 190.287 Da and a monoisotopic mass of 190.025711 Da . This compound is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “1,2-Bis(methyldifluorosilyl)ethane” consists of carbon ©, hydrogen (H), fluorine (F), and silicon (Si) atoms . The InChI representation of its structure is InChI=1S/C4H10F4Si2/c1-9(5,6)3-4-10(2,7)8/h3-4H2,1-2H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-Bis(methyldifluorosilyl)ethane” include a molecular weight of 190.29 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass is 190.02571604 g/mol and its monoisotopic mass is also 190.02571604 g/mol . The topological polar surface area is 0 Ų .

Aplicaciones Científicas De Investigación

Fluorine Doping in Silicon Dioxide Films

“1,2-Bis(methyldifluorosilyl)ethane” is used as a fluorine dopant source in the process of fluorine doping of silicon dioxide films in tetraethylorthosilicate (TEOS)-based plasma enhanced chemical vapor deposition (PECVD) processes . This application is crucial in the semiconductor industry where silicon dioxide films are extensively used.

Synthesis of Other Chemical Compounds

“1,2-Bis(methyldifluorosilyl)ethane” can be used as a starting material or intermediate in the synthesis of other chemical compounds . Its unique structure and properties make it a valuable compound in various chemical reactions.

Safety and Hazards

When handling “1,2-Bis(methyldifluorosilyl)ethane”, it is advised to avoid dust formation and breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Propiedades

IUPAC Name |

2-[difluoro(methyl)silyl]ethyl-difluoro-methylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10F4Si2/c1-9(5,6)3-4-10(2,7)8/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGMQUJGUHYTHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC[Si](C)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10F4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(methyldifluorosilyl)ethane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using 1,2-bis(methyldifluorosilyl)ethane (FASi-4) as a fluorine dopant source compared to traditional sources like C2F6 in FSG film fabrication?

A1: The research article highlights two main advantages of using FASi-4 over C2F6 for fluorine doping in PECVD FSG films:

- Improved Gap Fill Capability: FSG films deposited using FASi-4 demonstrate superior gap-filling properties compared to those deposited using C2F6 at the same Si-F/Si-O ratio []. This improved gap fill is likely related to the chemical structure of FASi-4 and its interaction with the TEOS precursor during deposition.

- Potential for Enhanced Step Coverage: While not directly demonstrated in the study, the authors suggest that FASi-4 might offer improved step coverage similar to the advantages observed in TEOS-based undoped silica glass films compared to silane-based films []. This potential benefit would be particularly relevant for applications requiring conformal coatings on complex structures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)

![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)